molecular formula C11H17NO B1611562 2-(4-Isopropoxyphenyl)ethanamine CAS No. 88655-02-1

2-(4-Isopropoxyphenyl)ethanamine

Cat. No.: B1611562
CAS No.: 88655-02-1
M. Wt: 179.26 g/mol
InChI Key: PNHKLHKLRYLHAQ-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)ethanamine: is an organic compound with the molecular formula C11H17NO It is a derivative of phenethylamine, characterized by the presence of an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 2-(4-Isopropoxyphenyl)ethanamine typically begins with commercially available starting materials such as 4-isopropoxybenzaldehyde and nitroethane.

    Step 1 - Formation of Nitroalkene: The first step involves the condensation of 4-isopropoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate to form the corresponding nitroalkene.

    Step 2 - Reduction: The nitroalkene is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Step 3 - Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-Isopropoxyphenyl)ethanamine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4), Hydrogen gas (H2) with a catalyst

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed:

    Oxidation: Ketones, Aldehydes

    Reduction: Secondary amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry:

2-(4-Isopropoxyphenyl)ethanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology:

In biological research, this compound is studied for its potential interactions with biological targets. It is used in the synthesis of bioactive molecules and as a probe to investigate biochemical pathways.

Medicine:

While specific medical applications of this compound are not well-documented, its structural similarity to other bioactive compounds suggests potential pharmacological activities. It may be explored for its effects on neurotransmitter systems or as a precursor in drug development.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)ethanamine is not fully understood. it is believed to interact with molecular targets such as receptors or enzymes. The presence of the isopropoxy group may influence its binding affinity and selectivity towards specific targets. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

    Phenethylamine: The parent compound of 2-(4-Isopropoxyphenyl)ethanamine, known for its stimulant and psychoactive properties.

    4-Isopropoxyphenethylamine: A closely related compound with similar structural features but different functional groups.

    Amphetamines: Structurally similar compounds with well-known stimulant effects.

Uniqueness:

This compound is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHKLHKLRYLHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481243
Record name 2-(4-isopropoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88655-02-1
Record name 2-(4-isopropoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(propan-2-yloxy)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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